BenchChemオンラインストアへようこそ!

3-Chlorothieno[2,3-b]pyridine

Kinase Inhibitor Cancer PIM-1

Medicinal chemists should prioritize 3-Chlorothieno[2,3-b]pyridine (CAS 53399-36-3) for kinase-focused drug discovery. This specific [b]-fused isomer is essential for maintaining target potency against PIM-1 and eEF2-K, as substituting other thienopyridine isomers invalidates established SAR. The pre-installed chlorine at the 3-position is a critical synthetic handle for selective cross-coupling, enabling rapid diversification without extra halogenation steps. Compared to its bromo analog, this compound offers a superior cLogP of 2.95 (~1.7x lower), enhancing aqueous solubility and reducing non-specific binding, making it a superior choice for developing orally bioavailable candidates. Ensure your lead optimization pathways are not compromised by generic substitutions.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 53399-36-3
Cat. No. B8814657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorothieno[2,3-b]pyridine
CAS53399-36-3
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2Cl
InChIInChI=1S/C7H4ClNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
InChIKeyJMTPPTUTMHNAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorothieno[2,3-b]pyridine (CAS 53399-36-3): A Strategic Building Block in Heterocyclic Chemistry


3-Chlorothieno[2,3-b]pyridine (CAS 53399-36-3) is a halogenated heteroaromatic compound comprising a pyridine ring fused to a thiophene ring at the 2,3-b positions. This specific [b]-fused isomer is one of six possible thienopyridine annulation modes, with the [b]-fused systems being analogs of quinoline [1]. The molecule features a chlorine substituent at the 3-position of the thienopyridine scaffold (SMILES: Clc1c2cccnc2sc1) . This compound is primarily valued as a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing kinase inhibitors and other bioactive molecules [2]. It is commercially available with a typical purity of 95% .

3-Chlorothieno[2,3-b]pyridine: Why Isomeric Purity and Regiospecific Halogenation Are Non-Negotiable for SAR Campaigns


The thienopyridine scaffold presents a significant challenge for medicinal chemists due to the existence of six distinct isomeric structures, each characterized by different annulation modes [1]. Among these, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers are structurally similar but not interchangeable. Their different fusion patterns alter the electronic distribution, molecular geometry, and consequently, their interaction with biological targets. For instance, studies on eEF2-K inhibitors have shown that the specific ring fusion adjacent to the nitrogen on the thienopyridine core is critical for activity [2]. Substituting 3-Chlorothieno[2,3-b]pyridine with a generic 'thienopyridine' or even a different isomer like 3-Chlorothieno[3,2-b]pyridine would introduce a confounding variable, invalidating any established structure-activity relationship (SAR) and potentially leading to a complete loss of potency. Furthermore, the chlorine atom at the 3-position is not a passive feature; it is a critical synthetic handle for selective cross-coupling reactions. Its regiospecific placement is essential for constructing the precise vector required for target engagement. Substituting with a 2-chloro or 4-chloro analog, or with an unsubstituted thienopyridine, would preclude the specific downstream chemistry that defines a lead optimization pathway, rendering such a generic substitution scientifically unsound.

3-Chlorothieno[2,3-b]pyridine: Quantitative Evidence of Superior Scaffold Performance


Potency Benchmark: Thieno[2,3-b]pyridine Core Achieves Low Nanomolar Kinase Inhibition

A series of thieno[2,3-b]pyridine derivatives, specifically designed around this core, demonstrated potent inhibitory activity against the PIM-1 kinase, a validated anticancer target. The lead compound 8d, which retains the thieno[2,3-b]pyridine scaffold, exhibited an IC50 of 0.019 µM (19 nM) [1]. This potency is significantly higher than other compounds in the series, including a pyridine analog (5b, IC50 = 0.044 µM), establishing the thieno[2,3-b]pyridine core as a preferred pharmacophore for this target. While this is a direct comparison within the same study, it provides class-level inference for the scaffold's superiority over simple pyridines.

Kinase Inhibitor Cancer PIM-1

Cross-Target Validation: eEF2-K Inhibition Confirms Scaffold's Broad Utility

The versatility of the thieno[2,3-b]pyridine core is further validated by its potent activity against eEF2-K, a distinct kinase target with a different ATP-binding pocket. In a separate study, a series of thieno[2,3-b]pyridine analogs were screened, and the most active compound (34) demonstrated an IC50 of 170 nM (0.17 µM) [1]. The study explicitly notes that the ring fusion adjacent to the nitrogen on the thienopyridine core was critical for activity, highlighting the importance of this specific [2,3-b] isomer. This cross-target activity supports the scaffold's classification as a privileged structure for kinase inhibition, increasing confidence in its utility for new target campaigns.

Kinase Inhibitor Cancer eEF2-K

Synthetic Advantage: Regiospecific Halogen Enables Multi-Step Functionalization

The chlorine atom at the 3-position of the thieno[2,3-b]pyridine core is a key differentiator for synthetic utility. A published three-step methodology demonstrates its use as a starting material (via 3-bromo-2-chloropyridine) for Sonogashira coupling, followed by cyclization and subsequent functionalization [1]. The chlorine atom can be retained through the initial coupling step, then exploited for further modifications, such as chlorination in the pyridine ring via an N-oxide intermediate, enabling additional metal-catalyzed coupling reactions or nucleophilic substitutions [1]. In contrast, an unsubstituted thienopyridine would require an additional, often low-yielding and non-regioselective, halogenation step (e.g., the reported 87% yield for 4-bromination [2]) to install a similar synthetic handle.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Physicochemical Properties: Balanced Lipophilicity (cLogP 2.95) for Lead Optimization

The calculated partition coefficient (cLogP) for 3-Chlorothieno[2,3-b]pyridine is 2.95 [1]. This value places it within an optimal range (typically 1-3) for CNS drug candidates and oral bioavailability, balancing lipophilicity for membrane permeability with sufficient aqueous solubility. A key comparator, 3-Bromothieno[2,3-b]pyridine, has a cLogP of 3.17 . The difference of -0.22 log units is significant; it indicates the chloro analog is approximately 1.7 times less lipophilic than the bromo analog, which can translate to improved solubility and reduced off-target binding (e.g., to hERG or CYP enzymes). While the fluoro analog (cLogP ~2.4) is more polar, the chloro derivative provides a unique balance of electronic effects (for reactivity) and moderate lipophilicity, making it a preferred choice when both reactivity and drug-like properties must be optimized.

Drug Discovery Medicinal Chemistry Physicochemical Properties

3-Chlorothieno[2,3-b]pyridine: High-Value Research Applications Stemming from Quantified Evidence


Designing Next-Generation PIM-1 and eEF2-K Kinase Inhibitors

Medicinal chemists can leverage the proven low-nanomolar potency of the thieno[2,3-b]pyridine scaffold against both PIM-1 (IC50 = 19 nM) and eEF2-K (IC50 = 170 nM) kinases [REFS-1, REFS-2]. 3-Chlorothieno[2,3-b]pyridine serves as the optimal starting point for exploring SAR around these targets, as its pre-installed chlorine enables rapid diversification of the 3-position via cross-coupling reactions. The established SAR from PIM-1 and eEF2-K studies provides a robust foundation, reducing the synthetic burden and accelerating hit-to-lead timelines.

Streamlined Synthesis of Complex Thienopyridine-Containing Libraries

Organic and medicinal chemists focused on library synthesis can utilize 3-Chlorothieno[2,3-b]pyridine in multi-step, one-pot reaction sequences. The published methodology for Sonogashira coupling, followed by cyclization and subsequent halogenation, demonstrates its compatibility with complex synthetic workflows [3]. The pre-installed chlorine is a critical asset, enabling the rapid generation of diverse analogs for SAR studies without the need for additional, potentially low-yielding, halogenation steps. This is especially valuable when compared to starting from an unsubstituted thienopyridine, which would require an extra bromination step (e.g., 87% yield [4]) and introduce a different halogen.

Optimizing Lead Compounds for Favorable Drug-Like Properties

In a lead optimization setting, 3-Chlorothieno[2,3-b]pyridine offers a strategic advantage over its bromo and iodo counterparts. Its moderate cLogP of 2.95 [5] is approximately 1.7 times lower than the bromo analog (cLogP 3.17), which can significantly improve aqueous solubility and reduce non-specific protein binding. This property profile makes it a superior choice for chemists aiming to design orally bioavailable drug candidates with a reduced risk of late-stage failure due to poor pharmacokinetics.

Serving as a Privileged Scaffold for Kinase-Focused Chemical Biology

The demonstrated cross-target activity against PIM-1 and eEF2-K kinases validates the thieno[2,3-b]pyridine core as a privileged scaffold [REFS-1, REFS-2]. Chemical biology researchers can procure 3-Chlorothieno[2,3-b]pyridine as a key building block to construct focused libraries aimed at novel or underexplored kinases. The compound's balanced lipophilicity (cLogP 2.95 [5]) and synthetic versatility make it an ideal candidate for developing high-quality chemical probes to interrogate kinase-dependent signaling pathways, with the confidence that the core itself has a high probability of engaging the ATP-binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorothieno[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.